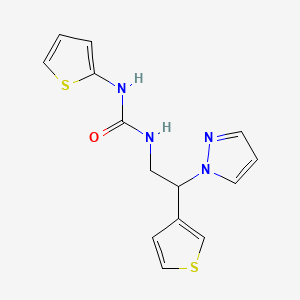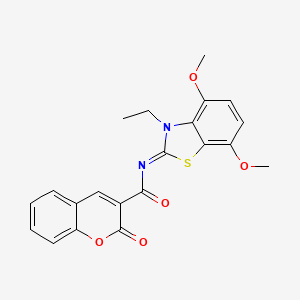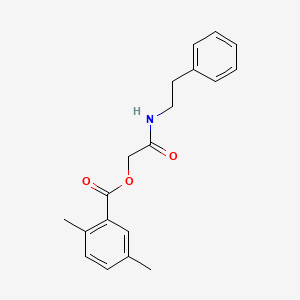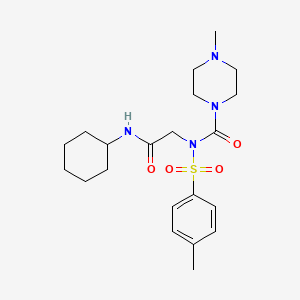
2-chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide
Descripción general
Descripción
2-chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide is a chemical compound with the molecular formula C9H9Cl2NO3S . It is also known as a type of anilide .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide consists of 9 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Conformational Studies
2-Chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide has been the subject of conformational studies. Ishmaeva et al. (2015) investigated its conformation using dipole moment method and quantum chemical calculations, identifying a preferred conformer (Ishmaeva et al., 2015). Similarly, Gowda et al. (2007) examined its N—H bond conformation, noting that it is syn to the ortho methyl group, and linked into chains through intermolecular N—H⋯O hydrogen bonds, which is a common feature in acetanilides (Gowda et al., 2007).
Chemical Characterization
Drabina et al. (2009) conducted a study that involved the characterization of a substance initially thought to be 2-chloro-5-methyl-1,4-phenylenediamine but was later identified as 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, highlighting the importance of precise chemical identification in research (Drabina et al., 2009).
Metabolic Pathways in Herbicides
Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds related to 2-chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide, in human and rat liver microsomes. This study provided insights into the complex metabolic pathways and potential carcinogenicity of these compounds (Coleman et al., 2000).
Pharmaceutical Research
In the context of pharmaceutical research, a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and evaluated for its efficacy in treating Japanese encephalitis. This research by Ghosh et al. (2008) demonstrated the compound's significant antiviral and antiapoptotic effects in vitro, indicating the potential of related compounds in medical applications (Ghosh et al., 2008).
Herbicide Soil Reception
Banks and Robinson (1986) investigated the reception and activity of acetochlor (related to 2-chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide) in soil affected by wheat straw and irrigation. This study contributes to understanding the environmental impact of such herbicides (Banks & Robinson, 1986).
Propiedades
IUPAC Name |
2-chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3S/c1-16(14,15)6-2-3-7(11)8(4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGLPAWGHCOJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2356412.png)

![8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2356414.png)


![ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2356419.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2356420.png)



![3-(3-Methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2356425.png)


